2-(3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including palladium-mediated reactions for introducing specific functional groups and modifications to the pyridine ring. For example, a one-pot palladium-mediated synthesis was reported for a precursor molecule, showcasing the potential for efficient synthesis routes that may be applicable to 2-(3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide (Hoareau & Scott, 2010).
Molecular Structure Analysis
Molecular structure and spectroscopic characterization play a crucial role in understanding the properties of compounds. Synthesis and crystal structure analysis of related molecules have demonstrated the ability to determine molecular configurations and interactions through X-ray diffraction and spectroscopic techniques, which are essential for the detailed analysis of 2-(3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide (Geetha, Sribalan, & Lakshmi, 2023).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds can be influenced by their functional groups and molecular structure. For instance, studies on similar molecules have explored their potential interactions and reactivity patterns, which could provide insights into the chemical reactions and properties of 2-(3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide (Barlow et al., 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are critical for the practical application of chemical compounds. Research into related compounds has detailed the influence of molecular structure on physical properties, which can inform the handling and application of 2-(3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide (Arafat et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and pharmacological activity, are essential for understanding the potential applications of a compound. While direct studies on 2-(3-methylphenoxy)-N-(3-pyridinylmethyl)acetamide are scarce, analyses of structurally similar compounds provide valuable insights into their chemical behavior and interactions (Camerman et al., 2005).
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-12-4-2-6-14(8-12)19-11-15(18)17-10-13-5-3-7-16-9-13/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFIJDKKUKXTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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